(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazo compounds in the presence of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: (1S,2S)-2-(Carboxymethyl)-1-phenylcyclopropane-1-carboxylic acid.
Reduction: (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-methanol.
Substitution: (1S,2S)-2-(Chloromethyl)-1-phenylcyclopropane-1-carboxylic acid.
Scientific Research Applications
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and stereochemistry. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid: A stereoisomer with different biological activity.
2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid: A non-chiral version with similar chemical properties but different biological effects.
Uniqueness
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1S,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11-/m1/s1 |
InChI Key |
PSMORJXEGALFGQ-MWLCHTKSSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C2=CC=CC=C2)C(=O)O)CO |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CO |
Origin of Product |
United States |
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